molecular formula C11H13ClN4O4 B7825964 4-Amino-6-chloro-1-beta-D-ribofuranosylimidazo[4,5-c]pyridine

4-Amino-6-chloro-1-beta-D-ribofuranosylimidazo[4,5-c]pyridine

货号: B7825964
分子量: 300.70 g/mol
InChI 键: LIDWXUGNGGWNEU-QXBPSEORSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-chloro-1-beta-D-ribofuranosylimidazo[4,5-c]pyridine typically involves the condensation of a suitable ribofuranosyl donor with an imidazo[4,5-c]pyridine derivative. The reaction conditions often require the presence of a strong acid or base to facilitate the formation of the glycosidic bond .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. This may include the use of automated synthesizers and optimized reaction conditions to ensure high yield and purity .

化学反应分析

Nucleophilic Substitution at the C-6 Chloro Group

The chloro substituent at position C-6 undergoes nucleophilic substitution under controlled conditions. Key reactions include:

Reaction Type Conditions Outcome
AminationAmmonia/amine in ethanol, refluxReplacement of Cl with NH₂ or alkylamino groups
AlkoxylationAlcohols with NaH, 60–80°CFormation of 6-alkoxy derivatives
ThiolationThiols in DMF, catalytic KIProduction of 6-thioether analogs

These substitutions are critical for modifying the compound’s antiviral or anticancer properties. For example, amination enhances solubility and bioavailability .

Ring-Opening Reactions

The imidazo[4,5-c]pyridine ring system participates in acid- or base-catalyzed ring-opening reactions:

  • Acidic Conditions (pH < 3): Protonation at N3 leads to cleavage of the C8-N9 bond, yielding 4-amino-6-chloro-β-D-ribofuranosylimidazole derivatives.

  • Alkaline Conditions (pH > 10): Deprotonation triggers rearrangement into open-chain intermediates, which can re-cyclize under thermal conditions.

Nucleic Acid Incorporation and Chain Termination

As an adenosine analog, the compound competes with natural nucleosides during DNA/RNA synthesis:

Biological System Mechanism Effect
Viral polymerasesIncorporation into RNA/DNA strands via 5'-triphosphate formPremature chain termination due to lack of 3'-OH
Human polymerasesSelective inhibition via steric hindrance from the imidazo-pyridine scaffoldReduced off-target toxicity

Studies highlight its efficacy against hepatitis C virus (HCV) polymerases .

Glycosidic Bond Reactivity

The β-D-ribofuranosyl group undergoes hydrolysis under specific conditions:

Condition Rate (k, s⁻¹) Product
0.1 M HCl, 37°C2.3 × 10⁻⁵Aglycone + ribose
Enzymatic cleavageVariableActivated nucleobase for prodrug formulations

Stability in neutral/buffered solutions (t₁/₂ > 24 h at 25°C) makes it suitable for pharmaceutical formulations .

Metal-Catalyzed Cross-Coupling

The C-4 amino group participates in palladium-catalyzed reactions:

  • Buchwald–Hartwig Amination: Forms C-N bonds with aryl halides (e.g., synthesis of biaryl derivatives).

  • Sonogashira Coupling: Links terminal alkynes to the imidazo-pyridine core for fluorescent probes.

Oxidation and Reduction Pathways

  • Oxidation: Treatment with KMnO₄ oxidizes the ribose moiety to carboxylic acids, altering pharmacokinetics.

  • Reduction: NaBH₄ selectively reduces the imidazole ring’s double bonds, yielding saturated analogs .

科学研究应用

The compound acts as an agonist for adenosine receptors (A1, A2A, A2B, and A3), which are G-protein-coupled receptors involved in numerous physiological processes. Its biological activities include:

  • Cytoprotective Effects : It has been shown to enhance the oxygen supply-demand ratio and protect against ischemic damage through cell conditioning.
  • Anti-inflammatory Responses : The compound triggers pathways that lead to reduced inflammation.
  • Promotion of Angiogenesis : It plays a role in the formation of new blood vessels.

In Vitro Studies

Research indicates that 4-amino-6-chloro-1-beta-D-ribofuranosylimidazo[4,5-c]pyridine exhibits varying affinities for different adenosine receptors:

  • A1 Receptor Ki : 0.3 μM
  • A2A Receptor Ki : 0.08 μM
  • A2B Receptor Ki : 25.5 μM
  • A3 Receptor Ki : 1.9 μM

These values suggest a strong affinity for A1 and A2A receptors, making it a candidate for further exploration in therapeutic contexts.

In Vivo Studies

In animal models, particularly rats subjected to induced ischemic conditions, the compound demonstrated protective effects against hippocampal CA1 neuronal loss when administered through focal injections.

Therapeutic Applications

Given its mechanism of action and biological properties, this compound has potential applications in:

  • Cardiovascular Diseases : Due to its protective effects against ischemia.
  • Neuroprotection : As a treatment for neurodegenerative diseases where adenosine signaling is disrupted.
  • Cancer Therapy : Modulating tumor microenvironments through angiogenesis and inflammatory pathways.

Case Study 1: Neuroprotection in Ischemic Models

In a study by Barbieri et al. (1998), the administration of this compound in rat models showed significant neuroprotective effects during ischemic episodes, highlighting its potential in treating stroke or other ischemic conditions.

Case Study 2: Anti-inflammatory Mechanisms

Research has also indicated that this compound can modulate inflammatory responses by acting on adenosine receptors, thus providing insights into its use in inflammatory diseases such as rheumatoid arthritis.

作用机制

The mechanism of action of 4-Amino-6-chloro-1-beta-D-ribofuranosylimidazo[4,5-c]pyridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It acts as an adenosine analog, potentially inhibiting enzymes involved in nucleic acid metabolism and affecting cellular signaling pathways . The specific molecular targets and pathways involved are still under investigation .

属性

IUPAC Name

(2R,4R,5R)-2-(4-amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O4/c12-6-1-4-7(10(13)15-6)14-3-16(4)11-9(19)8(18)5(2-17)20-11/h1,3,5,8-9,11,17-19H,2H2,(H2,13,15)/t5-,8+,9?,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDWXUGNGGWNEU-QXBPSEORSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(N=C1Cl)N)N=CN2C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=C(N=C1Cl)N)N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。